Molecular Weight & Hydrogen Bonding vs. PABA
The molecular weight of 4-[(N,N-dimethylglycyl)amino]benzoic acid hydrochloride (258.70 g/mol for the hydrochloride salt) is approximately 89% greater than that of the common core scaffold 4-aminobenzoic acid (MW 137.14 g/mol), and the number of hydrogen bond acceptors is increased from 3 to 4 [1][2]. This significantly alters its suitability for fragment-based screening where molecular weight is a key selection parameter, and for building block design where higher molecular complexity is desired at the N-terminus.
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 258.70 g/mol; HBA 4 |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA): MW 137.14 g/mol; HBA 3 |
| Quantified Difference | MW +121.56 g/mol (+88.7%); HBA +1 |
| Conditions | Calculated properties from PubChem and vendor specifications |
Why This Matters
Procurement decisions for fragment libraries or for building blocks requiring a specific molecular weight range above 250 Da would exclude PABA, making the target compound structurally indispensable.
- [1] PubChem Compound Summary for CID 57376956, 4-((N,N-Dimethylglycyl)amino)benzoic acid hydrochloride. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/57376956 (accessed 2025-04-25). View Source
- [2] PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/978 (accessed 2025-04-25). View Source
